![molecular formula C11H16O B14515501 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one CAS No. 62594-31-4](/img/structure/B14515501.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one is a bicyclic ketone with the molecular formula C10H14O. It is a derivative of pinane and is known for its unique structure, which includes a bicyclo[3.1.1]heptane ring system with a ketone functional group at the 3-position and a methylidene group at the 4-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the acid-catalyzed cyclization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one derivatives . The reaction conditions often include the use of sulfuric acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, where it is found in small quantities. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A closely related compound with similar structural features but lacking the methylidene group.
Isopinocamphone: Another bicyclic ketone with a similar ring system but different functional groups.
β-Pinene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.
Eigenschaften
CAS-Nummer |
62594-31-4 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C11H16O/c1-6-8-5-9(11(8,3)4)7(2)10(6)12/h7-9H,1,5H2,2-4H3 |
InChI-Schlüssel |
RZNAKUUCNJACII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C2(C)C)C(=C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
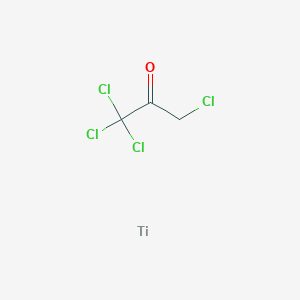
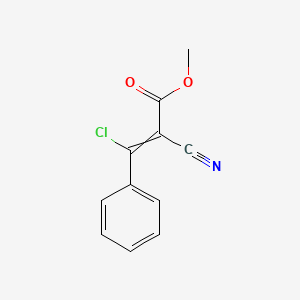
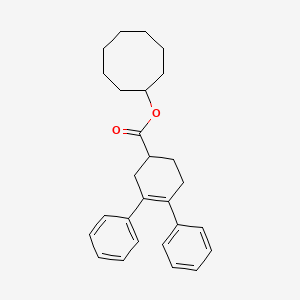
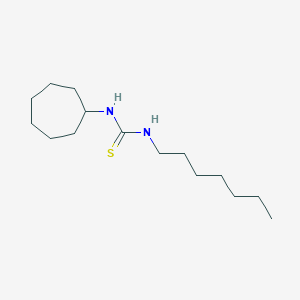
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
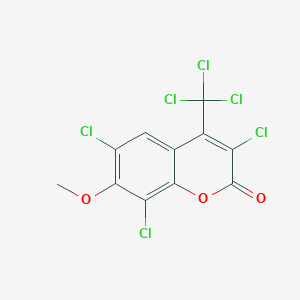
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
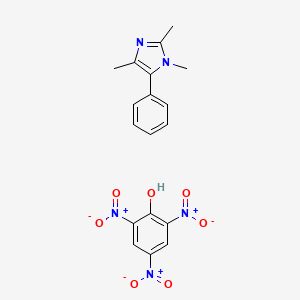
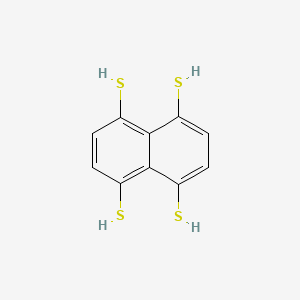
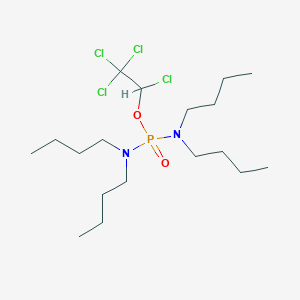
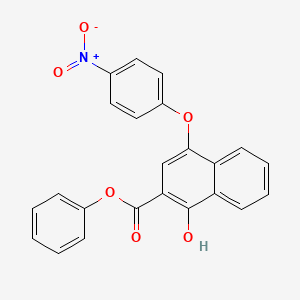
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
